2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining a pyridine ring with an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the bromination of pyridine derivatives, followed by a condensation reaction with indene-dione under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
- 1-(2-Bromoethyl)pyridin-2(1H)-one
- 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
- 1,2,4-Triazoles
- 1,3,4-Oxadiazoles
- 1,3,4-Thiadiazoles
Uniqueness: 2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione stands out due to its unique combination of a pyridine ring and an indene-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
62294-69-3 |
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Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
2-[1-(2-bromoethyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c17-7-10-18-8-5-11(6-9-18)14-15(19)12-3-1-2-4-13(12)16(14)20/h1-6,8-9H,7,10H2 |
InChI Key |
WEDGENLWMHCSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C=CN(C=C3)CCBr)C2=O |
Origin of Product |
United States |
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